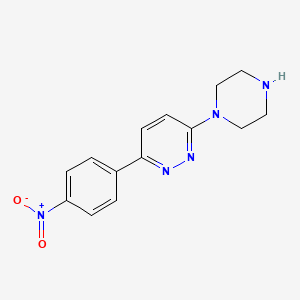

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVCWVWVIFLGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and exact mass calculation for 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

An In-Depth Guide to the Calculation of Molecular Weight and Exact Mass: A Case Study of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Abstract

In the fields of chemical research, drug discovery, and analytical sciences, the terms 'molecular weight' and 'exact mass' are fundamental, yet distinct, concepts. While often used interchangeably in introductory contexts, their precise calculation and application are critical for experimental accuracy, particularly in stoichiometry and mass spectrometry. This technical guide provides a detailed, first-principles approach to calculating both the molecular weight (average mass) and the exact mass (monoisotopic mass) of the heterocyclic compound 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine. By elucidating the causality behind each calculation and grounding the data in authoritative sources, this document serves as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of Molecular Mass

The mass of a molecule is a cornerstone of its chemical identity. However, the value used to represent this mass can differ based on the analytical context. This guide dissects the two primary mass concepts:

-

Molecular Weight (MW or Mᵣ): Also known as average molecular mass, this value is a weighted average of the masses of all naturally occurring isotopic variants of a molecule.[1] It is calculated using the standard atomic weights of the constituent elements, which are themselves weighted averages based on the natural abundance of their isotopes on Earth.[2][3][4] This value is indispensable for stoichiometric calculations involving bulk materials, where one works with a statistical distribution of isotopes.[2]

-

Exact Mass: This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[5] It is a discrete value, not an average, and is fundamental to high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ by minute fractions of a mass unit. The exact mass is crucial for the unambiguous determination of a molecule's elemental composition.

This guide uses 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine, a compound featuring a pyridazine core common in pharmacophores, as a practical exemplar for these calculations.[6][7]

Part 1: Deducing the Molecular Formula

Before any calculation can be performed, the precise molecular formula must be established from the compound's chemical structure. The IUPAC name, 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine, allows for a systematic deconstruction.

-

Core Structure: The parent heterocycle is pyridazine , a six-membered aromatic ring containing two adjacent nitrogen atoms, with the formula C₄H₄N₂.[6][7]

-

Substituent 1: A 4-Nitrophenyl group (C₆H₄NO₂) is attached at position 3 of the pyridazine ring.

-

Substituent 2: A piperazin-1-yl group (C₄H₉N₂) is attached at position 6.

By assembling these fragments and accounting for the hydrogen atoms lost at the substitution points on the pyridazine ring, we can sum the atoms:

-

Carbon (C): 4 (from pyridazine core) + 6 (from phenyl ring) + 4 (from piperazine ring) = 14

-

Hydrogen (H): 2 (remaining on pyridazine) + 4 (on phenyl ring) + 9 (on piperazine ring) = 15

-

Nitrogen (N): 2 (in pyridazine ring) + 1 (from nitro group) + 2 (in piperazine ring) = 5

-

Oxygen (O): 2 (from nitro group) = 2

This systematic analysis yields the definitive molecular formula: C₁₄H₁₅N₅O₂ .[8]

Caption: Logical derivation of the molecular formula from the compound's structural components.

Part 2: Molecular Weight (Average Mass) Calculation

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula. These atomic weights are the weighted averages of the masses of an element's naturally occurring isotopes.

Experimental Protocol

-

Identify Constituent Elements: The elements in C₁₄H₁₅N₅O₂ are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Obtain Standard Atomic Weights: Source the IUPAC-recognized standard atomic weight for each element. These values represent the average mass of atoms as found in a terrestrial environment.

-

Calculate Total Mass Contribution: For each element, multiply its atom count in the formula by its standard atomic weight.

-

Sum Contributions: The sum of the mass contributions for all elements yields the molecular weight of the compound.

Data and Calculation

The standard atomic weights used for this calculation are presented below.

| Element | Symbol | Standard Atomic Weight (amu) |

| Carbon | C | 12.011[2][9] |

| Hydrogen | H | 1.008[10][11] |

| Nitrogen | N | 14.007[12][13] |

| Oxygen | O | 15.999[14][15] |

Using these values, the molecular weight is calculated as follows:

| Element | Atom Count | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Nitrogen (N) | 5 | 14.007 | 70.035 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | Molecular Weight | 285.307 |

Part 3: Exact Mass (Monoisotopic Mass) Calculation

The exact mass is calculated by summing the masses of the most abundant stable isotope of each element in the formula. This value is critical for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocol

-

Identify Principal Isotopes: For the constituent elements, identify the most abundant stable isotope (e.g., ¹²C for Carbon, ¹H for Hydrogen).

-

Obtain Isotopic Masses: Source the precise mass for each of these specific isotopes. The mass of ¹²C is defined as exactly 12 daltons (Da).[16][17][18]

-

Calculate Total Mass Contribution: For each element, multiply its atom count by the mass of its most abundant isotope.

-

Sum Contributions: The sum of these contributions provides the monoisotopic exact mass of the molecule.

Data and Calculation

The masses of the most abundant isotopes are required for this calculation.

| Element | Principal Isotope | Isotopic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000[17][18] | 98.93[17] |

| Hydrogen | ¹H | 1.007825[5][19][20] | 99.98[20] |

| Nitrogen | ¹⁴N | 14.003074[5][21][22] | 99.63[21][22] |

| Oxygen | ¹⁶O | 15.994915[23][24][25] | 99.76[23] |

Using these values, the exact mass is calculated as follows:

| Element | Atom Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 5 | 14.003074 | 70.015370 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | Exact Mass | 285.122575 |

Synthesis and Comparison

The distinction between the calculated molecular weight and exact mass is subtle but significant. The table below summarizes the results and highlights their primary applications.

Caption: Workflow comparing the calculation pathways for Molecular Weight and Exact Mass.

| Parameter | Calculated Value | Definition | Primary Application |

| Molecular Weight | 285.307 amu | Weighted average mass of all natural isotopic forms. | Stoichiometry, titrations, preparing solutions (bulk chemistry). |

| Exact Mass | 285.122575 Da | Mass of the molecule with the most abundant isotope of each atom. | High-Resolution Mass Spectrometry (HRMS) for formula determination. |

The difference arises because molecular weight accounts for heavier isotopes (like ¹³C and ²H), which slightly increases the average value compared to the exact mass calculated using only the lightest, most abundant isotopes.

Conclusion

The precise and contextually appropriate calculation of molecular mass is a non-trivial requirement for rigorous scientific research. For 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine (C₁₄H₁₅N₅O₂), the molecular weight is 285.307 amu , a value essential for laboratory work with bulk quantities. In contrast, its exact mass is 285.122575 Da , the value that would be observed and used for identification in high-resolution mass spectrometry. Understanding the distinction and the methodology behind each calculation empowers researchers to apply these fundamental constants with confidence and accuracy, ensuring the integrity of their experimental results.

References

- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Google Cloud.

- Atomic Weight of Carbon. IUPAC Commission on Isotopic Abundances and Atomic Weights.

- Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. (2026, January 14). Britannica.

- How heavy is one atom of carbon? (2018, May 21). Quora.

- Oxygen-16. Grokipedia.

- Nitrogen-14 atom | HN | CID 172638728. PubChem - NIH.

- Oxygen-16 - isotopic data and properties. (2024, October 9). ChemLin.

- Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights.

- How many grams does an atom of hydrogen weigh? (2025, March 8). askIITians.

- What is the atomic mass of nitrogen? (2025, August 26). askIITians.

- 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine. ChemicalBook.

- Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory.

- Oxygen. nglos324.

- Oxygen. Wikipedia.

- Nitrogen. Wikipedia.

- Atomic/Molar mass. Westfield State University.

- Hydrogen-1 - isotopic data and properties. (2023, November 30). ChemLin.

- Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. Westfield State University.

- Nitrogen | N (Element). PubChem.

- What is the gram molecular mass of nitrogen? (2017, December 14). Quora.

- How did the early chemists determine the atomic weight of hydrogen? (2019, January 17). History of Science and Mathematics Stack Exchange.

- If Oxygens atomic mass is 16… and oxygen is a diatomic molecule, does that mean oxygens atomic mass is actually 32? (2020, June 7). Quora.

- N-14. Nuclear Data Center at KAERI.

- Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory.

- Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory.

- O-16. Nuclear Data Center at KAERI.

- nitrogen-14 atom (CHEBI:36938). EMBL-EBI.

- H-1. Nuclear Data Center at KAERI.

- Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services.

- Hydrogen. Wikipedia.

- Carbon-12. Wikipedia.

- Oxygen-16 isotope | O | CID 175670889. PubChem - NIH.

- What is the exact mass of a 1/12 mass of c12 isotope? (2017, June 18). Quora.

- Nitrogen-14 - isotopic data and properties. (2024, September 28). ChemLin.

- Oxygen - Element information, properties and uses. RSC Periodic Table.

- (a) What is the mass in u of a carbon-12 atom? Brown 14th Edition Ch 2 Problem 34a.

- molar mass of carbon-12. CODATA Value.

- 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. PubChem.

- Oxygen-16. Simple English Wikipedia, the free encyclopedia.

- #1 - Hydrogen - H. Jefferson Lab.

- So then, why isn't the atomic mass of Hydrogen exactly 1? digipac.ca.

- Product Class 8: Pyridazines. Science of Synthesis.

- 3-(4-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride. Sigma-Aldrich.

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). PMC.

- Pyridazine. Wikipedia.

- 112559-81-6|4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. BLDpharm.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 3. What is the atomic mass of nitrogen? - askIITians [askiitians.com]

- 4. digipac.ca [digipac.ca]

- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pyridazine - Wikipedia [en.wikipedia.org]

- 8. 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine CAS#: 1354939-40-4 [m.chemicalbook.com]

- 9. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. britannica.com [britannica.com]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. Carbon-12 - Wikipedia [en.wikipedia.org]

- 18. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a [pearson.com]

- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 20. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 21. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 23. grokipedia.com [grokipedia.com]

- 24. Oxygen-16 - isotopic data and properties [chemlin.org]

- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Methodological & Application

HPLC method development for detecting 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Abstract

This document details the systematic development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine. This compound, featuring a pyridazine core, is of interest in pharmaceutical development as a potential synthetic intermediate or active pharmaceutical ingredient (API). The method development was guided by the physicochemical properties of the analyte, leading to a reversed-phase separation on a phenyl-hexyl column with UV detection. The final method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in a research or quality control environment.

Introduction and Method Development Rationale

The analysis of novel chemical entities like 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a critical step in drug development, requiring reliable and accurate analytical methods to determine purity and concentration. The molecule's structure (Figure 1) presents distinct features that inform the HPLC method development strategy.

Figure 1. Chemical Structure of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

The structure incorporates three key moieties:

-

A Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms. Pyridazine is a π-deficient heteroaromatic compound and is weakly basic.[2][3][4][5]

-

A Piperazine Ring: A non-aromatic, six-membered ring containing two nitrogen atoms at opposite positions. This group is basic, with two distinct pKa values. The pKa of piperazine can be influenced by substituents.[6]

-

A 4-Nitrophenyl Group: This aromatic ring with a nitro group is a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.[7][8][9]

Based on this structural analysis, a reversed-phase HPLC (RP-HPLC) method was selected as the most suitable approach due to the compound's overall non-polar character.[10] The presence of basic nitrogen atoms in the pyridazine and piperazine rings necessitates careful control of the mobile phase pH to ensure consistent protonation, leading to sharp, symmetrical peaks and reproducible retention times.[11][12][13]

HPLC Method Development Strategy

The development process followed a logical, multi-step approach to systematically optimize the separation and detection of the analyte. This workflow is designed to efficiently identify the ideal chromatographic conditions by evaluating critical method parameters.

Diagram 1: HPLC Method Development Workflow. This diagram illustrates the systematic approach, from initial analyte assessment to final method validation.

Column Selection

The choice of stationary phase is critical for achieving the desired selectivity.

-

C18 Column: A standard choice for RP-HPLC, offering robust hydrophobic retention.

-

Phenyl-Hexyl Column: This phase was ultimately selected. It provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic rings (nitrophenyl and pyridazine) of the analyte.[13] This can offer unique selectivity for aromatic compounds.

Mobile Phase Selection

-

Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower backpressure and better peak efficiency for many compounds. While methanol can enhance π-π interactions with phenyl phases, ACN often yields sharper peaks and was found to be superior in this case.[13]

-

Aqueous Phase and pH Control: The basic nature of the analyte requires a buffered mobile phase to maintain a consistent ionization state. A low pH ensures that the piperazine and pyridazine nitrogens are fully protonated, which minimizes peak tailing caused by interactions with residual silanols on the silica support and provides stable retention.[13] A phosphate buffer at pH 3.0 was selected as it provides good buffering capacity in this range.

Detector Wavelength Selection

The 4-nitrophenyl group is a strong chromophore. A UV scan of the analyte in the mobile phase would reveal a lambda max (λmax) around 254 nm and another stronger absorbance at a higher wavelength. For robust quantification and to minimize interference from potential impurities, detection at 254 nm was chosen, as it is a common wavelength for aromatic compounds and provides excellent sensitivity.[10]

Optimized Method and Protocol

This section provides the detailed protocol for the validated HPLC method.

Instrumentation and Reagents

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Data Acquisition: Chromatography Data System (CDS) software.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Water (HPLC or Milli-Q grade)

-

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine reference standard

-

Chromatographic Conditions

| Parameter | Condition |

| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Protocol for Standard and Sample Preparation

-

Buffer Preparation (Mobile Phase A):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

-

Filter through a 0.45 µm membrane filter.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the linear range of the method.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to establish its suitability for quantitative analysis.[14][15][16]

System Suitability

System suitability testing is performed before any analysis to ensure the chromatographic system is performing adequately.

-

Protocol: Five replicate injections of a working standard solution (e.g., 50 µg/mL) are made.

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 1.5

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

-

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[17]

-

Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. If available, a placebo sample should also be analyzed. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to ensure separation from potential degradants.

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at its retention time in the blank and placebo chromatograms. Peak purity analysis (using a PDA detector) should pass for the analyte peak under all conditions.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Protocol: Analyze a series of at least five concentrations across the desired range (e.g., 5 µg/mL to 150 µg/mL). Plot a calibration curve of peak area versus concentration.

-

Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[17]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery.

-

Protocol: Analyze samples of a known concentration (e.g., a placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

-

Acceptance Criteria: %RSD ≤ 2.0%.[17]

-

-

Intermediate Precision (Inter-day Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: %RSD ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Vary critical parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).

-

Acceptance Criteria: System suitability criteria must be met, and the results should not be significantly impacted by the variations.

Validation Results and Discussion

The following tables summarize the hypothetical results obtained during method validation.

Table 1: System Suitability and Linearity Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.15 | ≤ 1.5 |

| Theoretical Plates | 8500 | ≥ 2000 |

| %RSD (Peak Area, n=5) | 0.85% | ≤ 2.0% |

| Linearity Range | 5 - 150 µg/mL | --- |

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |

Table 2: Accuracy and Precision Results

| Parameter | Level | Result | Acceptance Criteria |

| Accuracy | 80% | 99.5% Recovery | 98.0% - 102.0% |

| 100% | 100.8% Recovery | ||

| 120% | 101.2% Recovery | ||

| Repeatability | 100% | %RSD = 0.92% | ≤ 2.0% |

| Intermediate Precision | 100% | %RSD = 1.35% | ≤ 2.0% |

The results demonstrate that the method is highly suitable for its intended purpose. The system suitability parameters were well within the accepted limits. The method showed excellent linearity over the tested range. Accuracy was confirmed with recovery values close to 100%, and the low %RSD values for precision indicate that the method is highly reproducible.

Conclusion

A selective, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantification of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine. The use of a phenyl-hexyl column with a pH-controlled mobile phase provides excellent chromatographic performance. The validation results confirm that the method adheres to ICH guidelines and is robust and reliable for routine analysis in a quality control or research setting.

References

-

Chromatographia. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink. Available at: [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available at: [Link]

-

Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

-

ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available at: [Link]

-

SlideShare. (n.d.). Ich guidelines for validation final. SlideShare. Available at: [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Methyl-6-phenyl-3-[4-(pyridin-4-yl)piperazin-1-yl]pyridazine. CompTox Chemicals Dashboard. Available at: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available at: [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Cheméo. Available at: [Link]

-

Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pharmaceutica. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Methylpiperazin-1-yl)-6-_4-((4-nitrophenyl_sulfonyl_piperazin-1-yl_pyridazine]([Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Cheméo. (n.d.). 1-(4-Nitrophenyl)piperazine. Cheméo. Available at: [Link]

-

Amanote Research. (2009). 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. Amanote Research. Available at: [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

Sources

- 1. 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine CAS#: 1354939-40-4 [m.chemicalbook.com]

- 2. welch-us.com [welch-us.com]

- 3. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. uregina.ca [uregina.ca]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chemeo.com [chemeo.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine. Our focus is to provide in-depth troubleshooting strategies and a robust knowledge base to overcome common obstacles leading to low yields. The core of this synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but sometimes sensitive transformation. This document will deconstruct the process, offering causal explanations and field-proven solutions.

Assumed Synthetic Pathway

The most common and direct route to the target compound involves a two-step process. The first step establishes the core pyridazine structure, followed by the key SNAr reaction. Our troubleshooting guide will primarily focus on the second, often more problematic, step.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, particularly in the SNAr step.

Q1: My SNAr reaction is slow, stalls, or shows low conversion of the starting 3-(4-nitrophenyl)-6-chloropyridazine. What's going wrong?

Diagnosis: Low reactivity in SNAr reactions on heteroaromatic rings is typically linked to insufficient activation of the substrate or suboptimal reaction conditions. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and its formation is the rate-determining step.[1][2] Factors like temperature, solvent polarity, and base strength are critical.

Solutions:

-

Increase Reaction Temperature: The pyridazine ring, while electron-deficient, may still require significant thermal energy to overcome the activation barrier. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of your solvent. Microwave irradiation can also be highly effective at accelerating these reactions.[3][4]

-

Solvent Choice: The choice of solvent is crucial for stabilizing the charged intermediate.

-

Polar Aprotic Solvents: Solvents like NMP (N-Methyl-2-pyrrolidone), DMSO, or DMF are excellent choices as they can solvate the cation of the base and do not interfere with the nucleophile. High-boiling point solvents like NMP are particularly effective for pushing sluggish reactions to completion.[5]

-

Alcohols: Ethanol or isopropanol are also commonly used and can facilitate the reaction, though they may be less effective than polar aprotic solvents for very unreactive substrates.[6][7]

-

-

Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile.

-

Check Piperazine Stoichiometry: While a slight excess of piperazine (1.1-1.5 equivalents) is standard, using a larger excess (2.0-3.0 equivalents) can sometimes drive the reaction to completion through a mass action effect. The excess piperazine can also act as the base.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridazine Synthesis

Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning in the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation in their synthetic workflows. Pyridazine scaffolds are crucial in medicinal chemistry, and ensuring efficient catalytic synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and prevent common catalyst poisoning issues.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of catalyst poisoning in my pyridazine synthesis?

A1: The primary indicators of catalyst poisoning during the synthesis of pyridazine derivatives often manifest as a decline in reaction performance. Key signs to watch for include:

-

Decreased Reaction Rate: A noticeable slowdown or complete halt in the reaction before the full conversion of starting materials.[3]

-

Reduced Product Yield and Selectivity: A significant drop in the yield of your desired pyridazine derivative, often accompanied by an increase in byproducts.

-

Need for Harsher Conditions: You may find that higher temperatures, increased pressure, or longer reaction times are necessary to achieve the same conversion levels that were previously possible under milder conditions.[4]

-

Inconsistent Batch-to-Batch Results: Variability in reaction outcomes, even when using the same protocol, can suggest fluctuating levels of catalyst poisons in your reagents or solvents.[3]

-

Visible Changes in the Catalyst: For heterogeneous catalysts like Palladium on Carbon (Pd/C), you might observe aggregation, clumping, or a distinct change in color. The appearance of a black precipitate, known as palladium black, is a strong indicator of catalyst degradation.[3]

Q2: I suspect catalyst poisoning. What are the most likely culprits in pyridazine synthesis?

A2: In the context of pyridazine synthesis, catalyst poisons are substances that strongly adsorb to the active sites of your transition metal catalyst, rendering them inactive.[4][5] Given the nature of the reactants and intermediates, several classes of compounds are common offenders:

-

Nitrogen-Containing Compounds: The pyridazine ring itself, along with related nitrogenous starting materials and intermediates, can be potent catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly coordinate with the metal center (e.g., Palladium), blocking access for the desired reactants.[6][7] This is a well-documented issue in reactions involving nitrogen-containing heterocycles.[4][8]

-

Sulfur Compounds: Trace amounts of sulfur-containing impurities in starting materials or solvents are notorious for poisoning noble metal catalysts.[4][5][9] Thiophenes, mercaptans, and even elemental sulfur can irreversibly bind to the catalyst surface.[10]

-

Halides: Chloride, bromide, and iodide ions, often present from precursors or additives, can deactivate catalysts.[8][11]

-

Phosphorus Compounds: While phosphine ligands are essential components of many catalytic systems, certain phosphorus-containing impurities or degradation byproducts can act as inhibitors.[8]

-

Heavy Metals: Contaminants like lead, mercury, and arsenic can form stable complexes with the active sites of the catalyst, leading to deactivation.[9]

Troubleshooting Guides

Problem 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) to functionalize a pyridazine ring is failing or giving very low yields.

-

Causality: The nitrogen atoms in the pyridazine ring can act as strong ligands for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[12][13] This effect is particularly pronounced with 2-substituted pyridazines.[6]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cross-coupling reactions.

-

Detailed Steps:

-

Increase Catalyst Loading: As a first step, a higher catalyst loading can sometimes overcome the poisoning effect.[6]

-

Ligand Selection: The choice of ligand is critical. Bulky electron-rich biarylphosphine ligands can often stabilize the active catalytic species and prevent the formation of inactive complexes.[12]

-

Base and Solvent Optimization: A systematic screening of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems is often necessary. The presence of a small amount of water can sometimes be beneficial.[6]

-

Purity of Reagents: Ensure your starting materials, particularly the pyridazine precursor, are free from impurities that could be poisoning the catalyst. Recrystallization or column chromatography may be necessary.

-

Problem 2: During the hydrogenation of a pyridazine derivative, the reaction starts well but then stops prematurely.

-

Causality: This is a classic symptom of catalyst poisoning where the active sites of the heterogeneous catalyst (e.g., Pd/C) become progressively blocked by the substrate, product, or impurities. The strong coordination of the pyridazine nitrogen to the palladium surface inhibits the adsorption of hydrogen and the unsaturated substrate.[4][6]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrogenation reactions.

-

Detailed Steps:

-

Reagent and Solvent Purity: Ensure all reagents and the solvent are of high purity and are free from sulfur or other known poisons.

-

Reaction Conditions: Increasing the hydrogen pressure can sometimes facilitate the displacement of the poisoning species from the catalyst surface.

-

Alternative Catalysts: If palladium-based catalysts are consistently failing, consider catalysts that may be more resistant to nitrogen poisoning, such as Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C).[4]

-

Acidic Additives: In some cases, the addition of a small amount of a non-coordinating acid can protonate the nitrogen of the pyridazine, reducing its ability to poison the catalyst. This must be done with caution as it can affect other functional groups.

-

Advanced Solutions & Preventative Measures

Catalyst Regeneration

For valuable catalysts, regeneration can be a cost-effective option. However, the success of regeneration depends on the nature of the poison.

| Poison Type | Regeneration Method | Efficacy & Notes |

| Coke/Carbonaceous Deposits | Calcination (controlled heating in air or oxygen) | Highly effective for removing organic buildup.[14] |

| Nitrogen Compounds | Washing with an acidic solution followed by a basic wash and drying. | Can be effective for reversibly bound nitrogen species.[15] |

| Sulfur Compounds | Often irreversible. May require oxidative treatment followed by reduction. | Difficult and often results in incomplete recovery of activity.[16] |

Experimental Protocol: Regeneration of a Poisoned Pd/C Catalyst

-

Isolation: Carefully filter the catalyst from the reaction mixture under an inert atmosphere.

-

Washing: Wash the catalyst sequentially with the reaction solvent, then a dilute solution of a non-coordinating acid (e.g., 0.1 M HBF₄) if nitrogen poisoning is suspected, followed by deionized water until the washings are neutral, and finally with a volatile solvent like ethanol or acetone.

-

Drying: Dry the catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C).

-

Activity Test: Before reusing the regenerated catalyst in a large-scale reaction, test its activity on a small-scale pilot reaction to confirm its efficacy.

Preventative Strategies

-

High-Purity Reagents: Always use reagents and solvents of the highest possible purity to minimize the introduction of catalyst poisons.

-

Guard Beds: In flow chemistry or larger-scale batch reactions, using a sacrificial bed of a less expensive adsorbent material upstream of the catalyst bed can trap poisons before they reach the main catalyst.[6]

-

Catalyst Selection: Choose catalysts that are known to be more robust and resistant to poisoning by the specific functional groups in your reaction.

By systematically applying these troubleshooting guides and preventative measures, researchers can significantly improve the success rate and efficiency of catalytic reactions in the synthesis of pyridazine derivatives.

References

-

ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

-

PID Analyzers. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

-

Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

-

PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

-

Science Signpost Publishing Inc. (2020, January 25). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Retrieved from [Link]

-

MDPI. (n.d.). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

ACS Publications. (2014, June 17). Cationic Gold Catalyst Poisoning and Reactivation. Retrieved from [Link]

-

IntechOpen. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Retrieved from [Link]

-

PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2021, August 6). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]

- 6. benchchem.com [benchchem.com]

- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ss-pub.org [ss-pub.org]

- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]

- 16. dcl-inc.com [dcl-inc.com]

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Nitrophenyl Pyridazines

For researchers and drug development professionals, elucidating the structure of novel heterocyclic compounds is a critical step. Nitrophenyl pyridazines, a scaffold of interest in medicinal chemistry, present a unique analytical challenge due to the interplay of two distinct chemical moieties under mass spectrometric analysis. This guide provides an in-depth, experience-driven comparison of their fragmentation behavior, moving beyond a simple catalog of fragments to explain the underlying chemical logic. By understanding these fragmentation pathways, researchers can confidently identify and characterize these molecules, accelerating the drug discovery pipeline.

Part 1: Foundational Principles of Fragmentation in Nitrophenyl Pyridazines

The fragmentation pattern of a molecule is not random; it is a predictable cascade of bond cleavages governed by the principles of ion stability.[1][2][3] The process begins with ionization, where a neutral molecule is converted into a charged ion, most commonly a radical cation (M⁺•) in Electron Impact (EI) ionization or a protonated molecule ([M+H]⁺) in Electrospray Ionization (ESI).[1][4][5] This energized molecular ion then undergoes a series of dissociations to produce smaller, more stable fragment ions. For nitrophenyl pyridazines, the fragmentation is a tale of two halves: the pyridazine ring and the nitrophenyl substituent.

The Pyridazine Core: A Propensity for Ring Cleavage

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is the structural heart of these compounds.[6] Its fragmentation is dominated by the cleavage of the N-N bond and subsequent ring-opening pathways. Under both EI and ESI conditions, pyridazine derivatives are known to undergo characteristic cross-ring cleavages.[7][8][9][10] The molecular ion is often a prominent feature in the spectra of pyridazines, attesting to the relative stability of the aromatic system.[7][8] However, once fragmentation is induced, the heterocyclic ring system readily breaks apart.

The Nitrophenyl Moiety: Signature Neutral Losses

The nitrophenyl group dictates some of the most predictable and diagnostic fragmentation pathways. The nitro group (NO₂) is an electron-withdrawing substituent that significantly influences the fragmentation cascade. The most common fragmentation reactions for nitroaromatic compounds involve the expulsion of small, stable neutral molecules.[11][12]

Key neutral losses include:

-

Loss of •NO (30 Da): A common fragmentation pathway for aromatic nitro compounds.

-

Loss of •NO₂ (46 Da): This is often a primary and highly characteristic fragmentation, leading to the formation of a phenyl cation.[11][13]

-

Loss of CO (28 Da): Following the initial loss of •NO or •NO₂, the resulting ring structure can eliminate carbon monoxide.[11]

The position of the nitro group (ortho, meta, or para) can also induce specific "ortho-effects," where adjacent functional groups interact during fragmentation, leading to unique pathways not observed in other isomers.[11][12]

Part 2: The Integrated Fragmentation Pattern of a Model Nitrophenyl Pyridazine

When the nitrophenyl and pyridazine moieties are combined, their individual fragmentation tendencies merge to create a unique mass spectral fingerprint. Let's consider a model compound, 3-(4-nitrophenyl)pyridazine, to illustrate the primary fragmentation pathway under tandem mass spectrometry (MS/MS) conditions, which involves isolating the precursor ion and inducing fragmentation through collision-induced dissociation (CID).[4][14][15]

The fragmentation cascade typically begins with the most labile part of the molecule. For nitroaromatic heterocycles, the loss of the nitro group is a highly favorable initial step.[9][10]

Caption: Primary fragmentation pathway for a nitrophenyl pyridazine.

Table 1: Characteristic Fragment Ions for 3-(4-nitrophenyl)pyridazine

| Fragment Ion | Proposed Structure/Origin | Key Diagnostic Value |

| [M+H - 46]⁺ | Loss of nitro group (•NO₂) from the protonated molecule. | Confirms the presence of a nitro substituent.[9][10] |

| [C₄H₄N₂]⁺• | Pyridazine radical cation resulting from cleavage of the C-C bond linking the two rings. | Indicates the pyridazine core structure. |

| [C₆H₅]⁺ | Phenyl cation resulting from the same C-C bond cleavage. | Suggests a phenyl substituent. |

| [M+H - 30]⁺ | Loss of nitric oxide (•NO) from the protonated molecule. | A common alternative fragmentation for nitroaromatics.[11] |

Part 3: Comparative Analysis - The Influence of Isomerism

While the general fragmentation pattern is consistent, the relative intensities of fragment ions can differ significantly between isomers. This is particularly true when comparing ortho-, meta-, and para-nitrophenyl pyridazines. An ortho-nitro substituent can participate in unique rearrangement reactions involving the pyridazine nitrogen atoms, potentially leading to a more complex spectrum or stabilizing certain fragments, thus altering their abundance.

For example, an ortho-nitro group can lead to intramolecular oxygen transfer reactions, a phenomenon well-documented for other ortho-nitroaromatic compounds.[12] This could result in a prominent water loss peak ([M+H - H₂O]⁺) that would be absent or minor in the meta and para isomers.

Table 2: Predicted Relative Ion Abundance Comparison for Nitrophenyl Pyridazine Isomers

| Ion | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |

| [M+H]⁺ | Moderate | High | High | Ortho-isomer may be less stable due to steric hindrance. |

| [M+H - NO₂]⁺ | High | High | High | Primary fragmentation for all isomers. |

| [M+H - H₂O]⁺ | Potentially Moderate-High | Low/Absent | Low/Absent | "Ortho-effect" may facilitate water loss.[11][12] |

| [M+H - NO]⁺ | Moderate | Moderate | Moderate | Common pathway, less likely to be affected by isomerism. |

Note: Relative abundances are predictive and require experimental verification.

Part 4: Experimental Protocols

To generate reliable and reproducible fragmentation data, a validated experimental protocol is essential. The following describes a standard workflow for the analysis of nitrophenyl pyridazines using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. connectsci.au [connectsci.au]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

Comparative solubility study of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine salts

This guide outlines a rigorous technical framework for conducting and analyzing a Comparative Solubility Study of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine Salts . Designed for pharmaceutical scientists, it synthesizes chemical rationale with validated experimental protocols to optimize the solid-state properties of this specific API candidate.

Executive Summary & Chemical Rationale

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine (CAS: 1354939-40-4) presents a classic challenge in drug development: a planar, aromatic "brick dust" molecule with likely poor aqueous solubility in its free base form.

-

The Challenge: The 4-nitrophenyl and pyridazine rings create a rigid, planar lipophilic core, promoting strong

stacking and high lattice energy. This results in dissolution-limited bioavailability. -

The Solution: Salt formation. The molecule possesses a distinct basic center at the piperazine secondary amine (

-position), with a predicted pKa -

Objective: To systematically compare the solubility, stability, and dissolution profiles of the Free Base against three strategic salt forms: Hydrochloride (HCl) , Mesylate (MSA) , and Tosylate (TSA) .

Structural Analysis & Salt Selection Strategy

The selection of counter-ions is not arbitrary; it is governed by the

| Moiety | Chemical Feature | Predicted pKa | Role in Salt Screen |

| Piperazine ( | Secondary Amine | ~9.8 | Primary Salt Former. Highly basic; accepts protons readily. |

| Pyridazine ( | Diazine Ring | ~2.3 | Too weakly basic for stable salt formation with weak acids. |

| Nitro Group | Electron Withdrawing | N/A | Reduces electron density, potentially increasing crystallinity (lower solubility). |

Selected Counter-ions:

-

Chloride (

): Small radius, high lattice energy potential, but biologically ubiquitous (Common Ion Effect risk in vivo). -

Mesylate (

): Larger anion, breaks lattice packing, often yields higher solubility than HCl. -

Tosylate (

): Aromatic anion; potential for

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105 / USP <1236>

Principle: This protocol ensures the system reaches true thermodynamic equilibrium, distinguishing between kinetic supersaturation and stable solubility.

Workflow:

-

Preparation: Excess solid (Free Base or Salt) is added to 10 mL of media (Water, pH 1.2 SGF, pH 6.8 SIF) in borosilicate glass vials.

-

Equilibration: Vials are agitated at 37°C ± 0.5°C for 24 to 72 hours .

-

Validation Step: Measure pH at

and

-

-

Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Validation Step: Centrifuge a duplicate sample to confirm filter compatibility.

-

-

Quantification: Analyze via HPLC-UV (see Protocol B).

Protocol B: HPLC-UV Quantification Method

Standard: ICH Q2(R1) Validation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 60:40 (Methanol : 0.1% Formic Acid in Water).

-

Rationale: The piperazine moiety is polar; Methanol ensures elution of the lipophilic nitrophenyl core.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic absorption of the nitrophenyl-pyridazine chromophore).

-

Injection Volume: 10 µL.

Comparative Performance Analysis

The following table structures the critical data points required to evaluate the "performance" of each solid form.

Table 1: Comparative Solubility Matrix (Target Specifications)

| Parameter | Free Base | Hydrochloride (HCl) | Mesylate (MSA) | Tosylate (TSA) |

| MW ( g/mol ) | 285.30 | 321.76 | 381.41 | 457.51 |

| Water Solubility (mg/mL) | < 0.01 (Predicted) | High (> 10) | Very High (> 20) | Moderate (> 5) |

| pH 1.2 (SGF) Solubility | Moderate (Protonated) | High (Common Ion Effect*) | Very High | High |

| pH 6.8 (SIF) Solubility | Low (Neutral) | Low (Disproportionation Risk) | Moderate | Low |

| Melting Point ( | High (> 200°C) | High (Decomposition) | Moderate | Moderate |

| Hygroscopicity | Non-hygroscopic | Potential Hygroscopicity | Low Risk | Low Risk |

-

Note on Common Ion Effect: The HCl salt may show lower solubility in pH 1.2 (0.1 N HCl) than in water due to the high concentration of chloride ions driving the equilibrium back to the solid state (

). Mesylate salts avoid this issue in gastric fluid.

Strategic Visualization: Salt Selection & Testing Workflow

The following diagram illustrates the decision logic and experimental flow for this study.

Figure 1: Strategic workflow for the synthesis, screening, and solubility profiling of pyridazine salts.

Discussion & Authoritative Insights

The "Spring and Parachute" Effect

For this pyridazine derivative, the Mesylate salt is often the superior candidate over HCl.

-

Mechanism: While HCl salts are standard, they often crystallize into tight, high-lattice-energy structures. Sulfonic acid salts (Mesylates) introduce a larger, unsymmetrical anion that disrupts crystal packing, lowering the melting point and increasing the solubility product (

) . -

In Vivo Implication: The Mesylate salt acts as a "spring," generating high supersaturation in the stomach (pH 1.2). To prevent rapid precipitation (crash-out) in the intestine (pH 6.8), this API should likely be formulated with a precipitation inhibitor (e.g., HPMC), acting as the "parachute."

Stability Considerations (Disproportionation)

A critical risk for the HCl salt of a base with pKa ~9.8 is disproportionation in the solid state if exposed to high humidity or during dissolution in neutral media.

-

Reaction:

-

Observation: If the solubility study at pH 6.8 shows a solid residue that matches the XRPD pattern of the Free Base, the salt is unstable in that medium. This confirms that the solubility advantage is lost in the intestine.

References

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). Link

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

-

ChemicalBook. (2023). 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1354939-40-4).[2] Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.